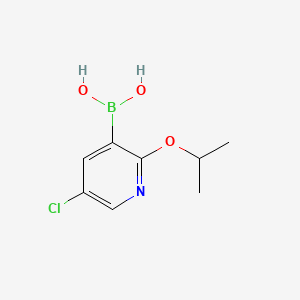

5-Chloro-2-isopropoxypyridine-3-boronic acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(5-chloro-2-propan-2-yloxypyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BClNO3/c1-5(2)14-8-7(9(12)13)3-6(10)4-11-8/h3-5,12-13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMVYPCNDMPTZQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1OC(C)C)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30681583 | |

| Record name | {5-Chloro-2-[(propan-2-yl)oxy]pyridin-3-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217501-41-1 | |

| Record name | B-[5-Chloro-2-(1-methylethoxy)-3-pyridinyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217501-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {5-Chloro-2-[(propan-2-yl)oxy]pyridin-3-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-2-isopropoxypyridine-3-boronic acid: Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 5-Chloro-2-isopropoxypyridine-3-boronic acid, a valuable building block in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and drug development professionals seeking detailed information on this compound.

Core Chemical Properties

This compound is a substituted pyridinylboronic acid. While specific experimental data for this compound is not widely available, its chemical properties can be inferred from its structure and data available for analogous compounds.

Table 1: General and Physicochemical Properties

| Property | Value | Source/Notes |

| Molecular Formula | C₈H₁₁BClNO₃ | [1][2] |

| Molecular Weight | 215.44 g/mol | [1][2] |

| Appearance | Solid (predicted) | [2] |

| CAS Number | Not available | |

| PubChem CID | 53216339 | [1] |

Spectroscopic and Analytical Data

Detailed experimental spectroscopic data for this compound is not publicly available. The following tables provide predicted spectroscopic characteristics based on the analysis of its structural features and data from similar compounds, such as other substituted pyridine boronic acids.

Table 2: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Isopropyl CH | 4.8 - 5.2 | septet | |

| Isopropyl CH₃ | 1.3 - 1.5 | doublet | |

| Pyridine H-4 | 7.8 - 8.0 | d | |

| Pyridine H-6 | 8.2 - 8.4 | d | |

| B(OH)₂ | 5.0 - 8.0 | br s | Broad, exchangeable with D₂O |

Table 3: Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Isopropyl CH | 70 - 75 |

| Isopropyl CH₃ | 20 - 25 |

| Pyridine C-2 | 160 - 165 |

| Pyridine C-3 | 115 - 125 (broad due to Boron) |

| Pyridine C-4 | 140 - 145 |

| Pyridine C-5 | 125 - 130 |

| Pyridine C-6 | 150 - 155 |

Table 4: Predicted IR Spectral Data

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| O-H stretch (boronic acid) | 3200 - 3600 | Broad, Strong |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C=N, C=C stretch (pyridine ring) | 1550 - 1620 | Medium-Strong |

| B-O stretch | 1310 - 1380 | Strong |

| C-O stretch (ether) | 1200 - 1250 | Strong |

| C-Cl stretch | 700 - 800 | Medium |

Table 5: Predicted Mass Spectrometry Data

| Ionization Mode | Predicted m/z | Fragment |

| ESI+ | 216.05 | [M+H]⁺ |

| ESI+ | 238.03 | [M+Na]⁺ |

| ESI- | 214.04 | [M-H]⁻ |

Synthesis and Reactivity

Substituted pyridine boronic acids are versatile reagents in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3] These reactions are fundamental in the construction of biaryl and hetero-biaryl scaffolds, which are prevalent in many biologically active compounds and pharmaceuticals.[3][4][5] The presence of the chloro and isopropoxy groups on the pyridine ring allows for further functionalization, making this compound a valuable intermediate in the synthesis of complex molecules.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling Reaction

This protocol is a representative example for the use of a substituted pyridine boronic acid in a Suzuki-Miyaura coupling reaction with an aryl bromide. Reaction conditions should be optimized for specific substrates.

Materials:

-

This compound

-

Aryl bromide

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄) or another suitable base

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating plate

Procedure:

-

To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), Pd(OAc)₂ (2-5 mol%), and SPhos (4-10 mol%).

-

Add the base, for example, K₃PO₄ (2.0-3.0 equivalents).

-

Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.

-

Place the flask in a preheated oil bath and stir the reaction mixture at a temperature ranging from 80 to 110 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Applications in Drug Discovery and Development

Substituted pyridine boronic acids are of significant interest to the pharmaceutical industry due to their utility in constructing complex molecular architectures found in many drug candidates.[3][4][5][6] The pyridine motif is a common scaffold in medicinal chemistry, and the boronic acid functionality allows for the efficient formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This enables the synthesis of diverse libraries of compounds for screening against various biological targets.[3][5] Boron-containing compounds themselves, including boronic acids, have shown a range of biological activities and have been incorporated into approved drugs.[7]

Safety Information

A specific safety data sheet (SDS) for this compound is not publicly available. However, based on data for similar compounds, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.

Visualizations

General Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction, a key application of this compound.

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

The following diagram outlines a typical laboratory workflow for performing a Suzuki-Miyaura coupling reaction.

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

References

- 1. This compound | C8H11BClNO3 | CID 53216339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. mdpi.com [mdpi.com]

In-Depth Technical Guide: 5-Chloro-2-isopropoxypyridine-3-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Chloro-2-isopropoxypyridine-3-boronic acid, a key building block in modern medicinal chemistry. This document details its chemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.

Chemical Identity and Properties

This compound is a substituted pyridinylboronic acid that serves as a versatile reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. While a specific CAS number is not publicly available, it is identified by its MDL number.

Table 1: Physicochemical Properties

| Property | Value |

| MDL Number | MFCD13195662 |

| Empirical Formula | C₈H₁₁BClNO₃ |

| Molecular Weight | 215.44 g/mol |

| Appearance | Solid |

| SMILES String | CC(OC1=NC=C(C=C1B(O)O)Cl)C |

| InChI Key | NMVYPCNDMPTZQR-UHFFFAOYSA-N |

| Storage Class | 11 - Combustible Solids |

Synthesis and Experimental Protocols

The synthesis of substituted pyridineboronic acids is a critical process for their application in drug discovery. While a specific protocol for this compound is not readily found in the public domain, a general and robust method for the synthesis of analogous 2-alkoxypyridine-3-boronic acids involves a halogen-metal exchange followed by borylation.

General Synthesis Workflow of 2-Alkoxypyridine-3-boronic Acids

The synthesis typically starts from a halogenated pyridine precursor, which undergoes a metal-halogen exchange to form an organometallic intermediate. This intermediate is then reacted with a borate ester, followed by hydrolysis to yield the desired boronic acid.

Caption: General synthesis workflow for 2-alkoxypyridine-3-boronic acids.

Illustrative Experimental Protocol: Synthesis of a Pyridine-3-boronic Acid Derivative

This protocol is adapted from a general procedure for the synthesis of pyridine-3-boronic acids via a lithium-halogen exchange.

Materials:

-

3-Bromopyridine derivative (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (1.1 eq)

-

Triisopropyl borate (1.2 eq)

-

2N Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH) solution

-

Sodium chloride (NaCl)

-

Acetonitrile

Procedure:

-

Dissolve the 3-bromopyridine derivative in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., Argon).

-

Slowly add n-butyllithium to the cooled solution and stir for 30 minutes at -78 °C.

-

Add triisopropyl borate dropwise to the reaction mixture, maintaining the temperature at -78 °C.

-

Allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of 2N HCl.

-

Adjust the pH of the aqueous layer to approximately 7.5 with a NaOH solution to precipitate the crude product.

-

Extract the aqueous layer with an organic solvent (e.g., THF or Ethyl Acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., acetonitrile/water).

Applications in Suzuki-Miyaura Cross-Coupling Reactions

This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds. This reaction is widely employed in the synthesis of biaryl and heteroaryl compounds, which are common motifs in biologically active molecules.

General Suzuki-Miyaura Coupling Workflow

The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of an organic halide to a palladium(0) complex, followed by transmetalation with the boronic acid and reductive elimination to form the coupled product and regenerate the catalyst.

An In-depth Technical Guide to 5-Chloro-2-isopropoxypyridine-3-boronic acid: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of 5-Chloro-2-isopropoxypyridine-3-boronic acid. This compound is a valuable heterocyclic building block, particularly in the field of medicinal chemistry, where it serves as a crucial intermediate in the synthesis of complex organic molecules for drug discovery programs.

Core Molecular and Physical Properties

This compound is a substituted pyridyl boronic acid. The presence of a chlorine atom, an isopropoxy group, and a boronic acid moiety on the pyridine ring imparts unique chemical properties that make it a versatile reagent in cross-coupling reactions.

Physicochemical Data

The key physicochemical properties of this compound and its close analogs are summarized in the table below for comparative analysis.

| Property | This compound | (5-Chloro-2-methoxypyridin-3-yl)boronic acid[1] | 5-Chloro-2-isobutoxypyridine-3-boronic acid[2] |

| Molecular Formula | C₈H₁₁BClNO₃ | C₆H₇BClNO₃[1] | C₉H₁₃BClNO₃[2] |

| Molecular Weight | 215.44 g/mol | 187.39 g/mol [1] | 229.5 g/mol [2] |

| Physical Form | Solid | Solid[1] | Not Specified |

| CAS Number | Not explicitly found | 943153-22-8[1] | 1217501-42-2[2] |

| MDL Number | MFCD13195662 | Not Specified | Not Specified |

| SMILES String | CC(OC1=NC=C(C=C1B(O)O)Cl)C | Not Specified | B(C1=CC(=CN=C1OCC(C)C)Cl)(O)O[2] |

| InChI Key | NMVYPCNDMPTZQR-UHFFFAOYSA-N | BZJQXIUWWLFBJS-UHFFFAOYSA-N[1] | Not Specified |

Molecular Structure

The structure of this compound features a pyridine ring substituted at the 2, 3, and 5 positions. The boronic acid group at the 3-position is the key functional group for its participation in palladium-catalyzed cross-coupling reactions.

Caption: Molecular structure of this compound.

Synthesis and Experimental Protocols

Protocol: Synthesis of this compound

This protocol outlines a two-step process starting from a suitable dihalopyridine.

Step 1: Synthesis of 3-Bromo-5-chloro-2-isopropoxypyridine (Intermediate)

-

Reaction Setup: To a solution of 3-bromo-5-chloro-2-fluoropyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add isopropanol (1.5 eq) and sodium hydride (1.5 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Execution: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Work-up and Purification: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the 3-bromo-5-chloro-2-isopropoxypyridine intermediate.

Step 2: Synthesis of this compound

-

Reaction Setup: Dissolve the 3-bromo-5-chloro-2-isopropoxypyridine intermediate (1.0 eq) and triisopropyl borate (1.5 eq) in a mixture of anhydrous tetrahydrofuran (THF) and toluene. Cool the solution to a low temperature, typically between -78 °C and -40 °C, under an inert atmosphere.[3]

-

Lithiation and Borylation: Slowly add n-butyllithium (1.1 eq, solution in hexanes) to the cooled reaction mixture, maintaining the low temperature. The addition of n-butyllithium facilitates a lithium-halogen exchange, and the resulting lithiated species is trapped in situ by the triisopropyl borate.[3] Stir the reaction at this temperature for 1-2 hours.

-

Work-up and Isolation: Quench the reaction by the addition of aqueous hydrochloric acid. Allow the mixture to warm to room temperature. The product can then be isolated by adjusting the pH of the aqueous layer to induce precipitation, followed by filtration. Alternatively, extraction with an organic solvent may be employed. The resulting solid is washed and dried to afford this compound.

Caption: General workflow for the synthesis of the target compound.

Applications in Drug Discovery and Organic Synthesis

The primary application of this compound is as a building block in the Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for creating biaryl and heteroaryl structures that are common motifs in pharmaceuticals.

The Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (such as a boronic acid) with an organic halide or triflate, catalyzed by a palladium(0) complex. The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids.

The catalytic cycle for the Suzuki-Miyaura coupling generally proceeds through three main steps:

-

Oxidative Addition: The palladium(0) catalyst reacts with the organic halide (Ar¹-X) to form a palladium(II) intermediate.

-

Transmetalation: The boronic acid (Ar²-B(OH)₂), in the presence of a base, transfers its organic group to the palladium(II) complex, forming a new diorganopalladium(II) species.

-

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond in the product (Ar¹-Ar²) and regenerating the palladium(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

In the context of this compound, "Ar²" in the diagram represents the 5-chloro-2-isopropoxypyridin-3-yl moiety. This allows for the efficient incorporation of this substituted pyridine ring into a target molecule, which is a common strategy in the development of new therapeutic agents.

References

5-Chloro-2-isopropoxypyridine-3-boronic acid solubility

An In-depth Technical Guide on the Solubility of 5-Chloro-2-isopropoxypyridine-3-boronic acid for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound is a substituted pyridylboronic acid of significant interest in medicinal chemistry and drug development. As a key building block, it is frequently employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to synthesize complex organic molecules with potential therapeutic activities.[1][2] A thorough understanding of the solubility of this compound in various solvents is critical for its effective use in organic synthesis, purification, formulation, and biological screening. The choice of solvent can profoundly influence reaction kinetics, yield, and the ease of product isolation.

This technical guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document presents solubility data for structurally related boronic acids as a relevant proxy. Furthermore, it details established experimental protocols for determining the solubility of boronic acids, offering a robust framework for researchers to ascertain the solubility of the title compound and its analogs.

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound and related compounds is essential for predicting their solubility behavior.

| Property | This compound | (5-Chloro-2-methoxypyridin-3-yl)boronic acid | 5-Chloro-3-pyridineboronic acid | Phenylboronic Acid |

| Molecular Formula | C8H11BClNO3 | C6H7BClNO3 | C5H5BClNO2 | C6H7BO2 |

| Molecular Weight | 203.44 g/mol | 187.39 g/mol [3] | 157.36 g/mol [1] | 121.93 g/mol |

| Appearance | Solid (predicted) | Solid[3] | Solid[1] | Solid |

| Melting Point | Not available | Not available | 255-260 °C[1] | Not available |

Theoretical Solubility Considerations

The solubility of boronic acids is influenced by several factors:

-

Solvent Polarity : The polarity of the solvent plays a crucial role in the solubility of boronic acids. Generally, boronic acids exhibit higher solubility in polar organic solvents.[4]

-

Temperature : The solubility of most solid compounds, including boronic acids, in liquid solvents increases with temperature.[5]

-

pH : In aqueous solutions, the solubility of boronic acids is pH-dependent. Boronic acids are weak Lewis acids that can accept a hydroxide ion to form a more soluble boronate species.[6][7]

-

Boroxine Formation : Boronic acids can undergo dehydration to form cyclic anhydrides known as boroxines.[8] This equilibrium can complicate solubility studies, as the solubility of the boroxine may differ significantly from that of the parent boronic acid.

Experimental Determination of Solubility

A widely used and reliable technique for determining the solubility of boronic acids is the dynamic method, which involves measuring the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.[4][8][9][10] This method is based on observing the disappearance of turbidity of a solid-liquid mixture as the temperature is slowly increased.[4][8][9][10]

Experimental Protocol: Dynamic Solubility Determination

Materials and Equipment:

-

This compound

-

Selected organic solvents (e.g., acetone, acetonitrile, toluene, methanol, chloroform, 3-pentanone, dipropyl ether, methylcyclohexane)

-

Jacketed glass vessel with a magnetic stirrer

-

Circulating thermostat bath

-

Calibrated thermometer or temperature probe

-

Luminance probe or a laser beam and a photodetector

-

Analytical balance

Procedure:

-

Sample Preparation : Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel to create a biphasic sample of known composition.

-

Heating and Observation : Place the vessel in the thermostat bath and begin stirring the mixture vigorously. The temperature of the bath is slowly increased at a constant rate (e.g., 0.1-0.5 °C/min).[9]

-

Turbidity Measurement : The turbidity of the solution is continuously monitored using a luminance probe or by observing the scattering of a laser beam passing through the solution.[8][9][10]

-

Determination of Dissolution Temperature : The temperature at which the last solid particles disappear and the solution becomes clear is recorded as the solid-liquid equilibrium point for that specific composition.[8]

-

Data Collection : Repeat the measurement with different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).

Experimental workflow for dynamic solubility determination.

Proxy Solubility Data

While specific data for this compound is unavailable, the following tables provide solubility data for phenylboronic acid and isobutoxyphenylboronic acids in various organic solvents, which can serve as a useful reference.

Solubility of Phenylboronic Acid in Organic Solvents [4]

| Solvent | Qualitative Solubility |

| Dipropyl Ether | High |

| Acetone | High |

| 3-Pentanone | High |

| Chloroform | Moderate |

| Methylcyclohexane | Very Low |

Solubility of Isobutoxyphenylboronic Acid Isomers in Organic Solvents at 298.15 K [8]

| Solvent | ortho-isomer (mol fraction) | meta-isomer (mol fraction) | para-isomer (mol fraction) |

| Chloroform | 0.235 | 0.041 | 0.052 |

| 3-Pentanone | 0.312 | 0.078 | 0.091 |

| Acetone | 0.289 | 0.069 | 0.083 |

| Dipropyl Ether | 0.187 | 0.025 | 0.031 |

| Methylcyclohexane | 0.009 | 0.001 | 0.001 |

Note: The ortho-isomer generally exhibits significantly higher solubility.[8]

Boronic Acid - Boroxine Equilibrium

The equilibrium between the boronic acid and its boroxine form is an important consideration in solubility studies.

Equilibrium between a boronic acid and its boroxine.

Applications in Drug Development

Boronic acids are versatile reagents in drug discovery and development.[7][11] this compound is a valuable building block for synthesizing novel compounds, primarily through the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures found in many biologically active molecules.[2]

Generalized Suzuki-Miyaura cross-coupling reaction.

Conclusion

References

- 1. 5-氯-3-吡啶硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. (5-Chloro-2-methoxypyridin-3-yl)boronic acid | CymitQuimica [cymitquimica.com]

- 4. d-nb.info [d-nb.info]

- 5. digital.library.unt.edu [digital.library.unt.edu]

- 6. DSpace [kuscholarworks.ku.edu]

- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

Navigating the Stability of 5-Chloro-2-isopropoxypyridine-3-boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-isopropoxypyridine-3-boronic acid is a key building block in contemporary organic synthesis, particularly valued in the construction of complex molecules for pharmaceutical and agrochemical applications. As with many boronic acid derivatives, understanding its stability profile is critical for ensuring the integrity of starting materials, the reproducibility of synthetic outcomes, and the quality of downstream products. This technical guide provides an in-depth overview of the stability and recommended storage conditions for this compound, based on general principles for this compound class. While specific quantitative stability data for this exact molecule is not extensively published, this guide outlines potential degradation pathways and provides detailed protocols for its stability assessment.

Core Concepts in Boronic Acid Stability

Boronic acids, while versatile, are susceptible to several degradation pathways. The primary routes of decomposition for heteroaromatic boronic acids, such as this compound, include protodeboronation and oxidation. The rate of these degradation processes can be significantly influenced by environmental factors including moisture, temperature, light, and pH.

Protodeboronation: This is a common degradation pathway for boronic acids, wherein the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, yielding the corresponding des-borylated pyridine. This process is often catalyzed by aqueous acids or bases.

Oxidation: The boronic acid functional group can be susceptible to oxidation, leading to the formation of phenolic byproducts. This can be influenced by the presence of oxidizing agents and exposure to air (oxygen) and light.

Anhydride Formation (Dehydration): Boronic acids can undergo intermolecular dehydration to form boroxines (cyclic trimers). While this is a reversible process, the presence of these anhydrides can affect the reactivity and stoichiometry of the reagent.

Recommended Storage and Handling

To mitigate degradation and ensure the longevity of this compound, the following storage and handling procedures are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated) | Reduces the rate of chemical degradation and dehydration. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | Minimizes exposure to oxygen and moisture, thereby reducing oxidation and hydrolysis. |

| Light | Store in an amber or opaque container | Protects the compound from photolytic degradation. |

| Moisture | Keep container tightly sealed in a dry environment (desiccator) | Prevents hydrolysis of the boronic acid and the formation of boroxines. |

| Purity | Use high-purity material | Impurities can sometimes catalyze degradation. |

Stability Assessment Workflow

The following diagram illustrates a logical workflow for assessing the stability of this compound.

Experimental Protocols for Stability Testing

The following are generalized protocols for conducting stability studies on this compound. Researchers should adapt these protocols based on their specific equipment and regulatory requirements.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial to separate the parent compound from its potential degradation products.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a common starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.

-

Detection: UV detection at a wavelength where the parent compound and potential impurities have significant absorbance (e.g., 220-280 nm).

-

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and pathways.[1][2] A general approach is to aim for 5-20% degradation of the active substance.[2]

-

Acid Hydrolysis:

-

Dissolve the compound in a suitable solvent and add 0.1 M HCl.

-

Heat the solution (e.g., at 60°C) for a defined period (e.g., 24-48 hours).

-

Neutralize the solution before analysis by HPLC.

-

-

Base Hydrolysis:

-

Dissolve the compound in a suitable solvent and add 0.1 M NaOH.

-

Maintain the solution at room temperature or slightly elevated temperature (e.g., 40°C) for a defined period.

-

Neutralize the solution before analysis by HPLC.

-

-

Oxidative Degradation:

-

Dissolve the compound in a suitable solvent.

-

Add a solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Keep the solution at room temperature for a defined period, protected from light.

-

Analyze by HPLC.

-

-

Thermal Degradation:

-

Place the solid compound in a temperature-controlled oven (e.g., at 70°C) for a defined period (e.g., 1-2 weeks).

-

Dissolve the stressed solid and analyze by HPLC.

-

-

Photolytic Degradation:

-

Expose the solid compound or a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

-

Analyze the samples at appropriate time intervals by HPLC. A control sample should be kept in the dark under the same conditions.

-

Long-Term and Accelerated Stability Studies

These studies are designed to determine the shelf-life and appropriate storage conditions for the compound.[3][4]

-

Sample Preparation: Package the solid this compound in containers that are representative of the intended storage containers.

-

Storage Conditions:

-

Testing Schedule: Pull samples at defined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated) and analyze for appearance, purity (by HPLC), and any other relevant parameters.

Stabilization Strategies

For applications where the inherent stability of this compound is a concern, conversion to a more stable derivative is a common and effective strategy.

-

Boronate Esters: Formation of boronate esters, such as the pinacol ester or the MIDA (N-methyliminodiacetic acid) ester, can significantly enhance the stability of the compound towards protodeboronation and oxidation.[6] These esters are generally more robust and can be easily handled and purified. The boronic acid can often be regenerated in situ or in a separate step if required for a specific reaction.

Conclusion

References

- 1. Forced Degradation Studies - STEMart [ste-mart.com]

- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 4. ema.europa.eu [ema.europa.eu]

- 5. Stability Studies for pharmaceutical drug products - CARBOGEN AMCIS [carbogen-amcis.com]

- 6. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

commercial availability of 5-Chloro-2-isopropoxypyridine-3-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Chloro-2-isopropoxypyridine-3-boronic acid, a key building block in contemporary medicinal chemistry and organic synthesis. Boronic acids and their derivatives are crucial in the formation of carbon-carbon and carbon-heteroatom bonds, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This document details the commercial availability, plausible synthetic routes, predicted analytical data, and potential applications of this compound, with a focus on its utility in drug discovery and development. The information is presented to be a valuable resource for researchers engaged in the design and synthesis of novel molecular entities.

Commercial Availability

This compound is available from commercial suppliers as a research chemical. Notably, it is listed in the catalog of major chemical providers.

Table 1: Commercial Supplier Information

| Supplier | Catalog Number | Purity | Notes |

| Sigma-Aldrich | MFCD13195662 | Not specified | Provided for early discovery research; buyer assumes responsibility to confirm identity and purity.[1] |

It is advisable for researchers to perform their own analytical characterization upon receipt to confirm the identity and purity of the material before use in sensitive applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

Table 2: Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₈H₁₁BClNO₃ | [1] |

| Molecular Weight | 215.44 g/mol | [1] |

| Appearance | Solid (predicted) | |

| SMILES | CC(C)OC1=NC=C(C=C1B(O)O)Cl | [1] |

| InChI | 1S/C8H11BClNO3/c1-5(2)14-8-7(9(12)13)3-6(10)4-11-8/h3-5,12-13H,1-2H3 | [1] |

| InChIKey | NMVYPCNDMPTZQR-UHFFFAOYSA-N | [1] |

Proposed Synthesis

Synthetic Workflow

The proposed synthesis involves a two-step process starting from commercially available 2,5-dichloropyridine.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

This reaction involves the nucleophilic substitution of the chlorine atom at the 2-position of 2,5-dichloropyridine with isopropoxide.

Materials:

-

2,5-Dichloropyridine

-

Sodium isopropoxide (or sodium hydride and isopropanol)

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a solution of sodium isopropoxide (1.2 equivalents) in anhydrous DMF, add 2,5-dichloropyridine (1.0 equivalent) at room temperature under an inert atmosphere.

-

Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 5-Chloro-2-isopropoxypyridine.

This step involves a directed ortho-metalation of 5-Chloro-2-isopropoxypyridine followed by quenching with a borate ester.

Materials:

-

5-Chloro-2-isopropoxypyridine

-

Strong base (e.g., n-Butyllithium or Lithium diisopropylamide - LDA)

-

Anhydrous Tetrahydrofuran (THF)

-

Triisopropyl borate

-

Aqueous acid (e.g., 1 M HCl)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Dissolve 5-Chloro-2-isopropoxypyridine (1.0 equivalent) in anhydrous THF under an inert atmosphere and cool to -78 °C.

-

Slowly add a solution of n-Butyllithium or LDA (1.1 equivalents) to the reaction mixture and stir for 1-2 hours at -78 °C to allow for complete lithiation.

-

Add triisopropyl borate (1.5 equivalents) dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of 1 M HCl at 0 °C.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude boronic acid can be purified by recrystallization or precipitation.

Analytical Characterization (Predicted Data)

In the absence of published experimental data, the following spectroscopic characteristics are predicted based on the structure of this compound and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | s | 2H | B(OH)₂ |

| ~8.05 | d, J ≈ 2.5 Hz | 1H | H-6 |

| ~7.85 | d, J ≈ 2.5 Hz | 1H | H-4 |

| ~4.8 | sept, J ≈ 6.0 Hz | 1H | CH(CH₃)₂ |

| ~1.3 | d, J ≈ 6.0 Hz | 6H | CH(CH₃)₂ |

Table 4: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~162 | C-2 |

| ~148 | C-6 |

| ~140 | C-4 |

| ~125 (broad) | C-3 |

| ~115 | C-5 |

| ~70 | CH(CH₃)₂ |

| ~22 | CH(CH₃)₂ |

Note: The signal for the carbon attached to the boron (C-3) is expected to be broad due to the quadrupolar nature of the boron nucleus.

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data

| Ionization Mode | Predicted m/z | Species |

| ESI+ | 216.05 | [M+H]⁺ |

| ESI+ | 238.03 | [M+Na]⁺ |

| ESI- | 214.04 | [M-H]⁻ |

Application in Suzuki-Miyaura Cross-Coupling

This compound is an ideal substrate for Suzuki-Miyaura cross-coupling reactions, enabling the introduction of the 5-chloro-2-isopropoxypyridin-3-yl moiety into a variety of organic molecules.

General Workflow for Suzuki-Miyaura Coupling

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Example Experimental Protocol

Reaction: Coupling of this compound with an Aryl Bromide.

Materials:

-

This compound (1.2 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)

-

Solvent (e.g., 1,4-Dioxane/Water or Toluene/Water)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a reaction vessel, add the aryl bromide (1.0 equivalent), this compound (1.2 equivalents), base (2.0 equivalents), and palladium catalyst (2-5 mol%).

-

Evacuate and backfill the vessel with an inert gas three times.

-

Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the layers and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Conclusion

This compound is a valuable and commercially available building block for organic synthesis and drug discovery. While detailed experimental data for this specific compound is limited in the public domain, this guide provides a robust framework based on established chemical principles for its synthesis, characterization, and application. The protocols and predicted data herein should serve as a useful starting point for researchers looking to incorporate this versatile reagent into their synthetic strategies. As with all research chemicals, independent verification of the compound's properties is strongly recommended.

References

5-Chloro-2-isopropoxypyridine-3-boronic Acid: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Chloro-2-isopropoxypyridine-3-boronic acid, a versatile building block in medicinal chemistry and organic synthesis. Due to the limited availability of direct literature on this specific compound, this guide synthesizes information from established methodologies for analogous compounds, offering a predictive yet robust resource for its synthesis, characterization, and application.

Chemical Properties and Data

This compound is a substituted pyridinylboronic acid. These compounds are of significant interest in drug discovery due to their utility in forming carbon-carbon bonds through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The presence of a chlorine atom, an isopropoxy group, and a boronic acid moiety on the pyridine ring allows for diverse and regioselective functionalization, making it a valuable intermediate in the synthesis of complex molecules.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Source/Method |

| Molecular Formula | C₉H₁₃BClNO₃ | Calculation |

| Molecular Weight | 229.47 g/mol | Calculation |

| Appearance | White to off-white solid | Analogy to similar boronic acids |

| Melting Point | >150 °C (with decomposition) | Analogy to similar boronic acids |

| Solubility | Soluble in methanol, DMSO, THF | Analogy to similar boronic acids |

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Data |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.2 (s, 2H, B(OH)₂), 8.15 (d, J=2.0 Hz, 1H, H-6), 7.95 (d, J=2.0 Hz, 1H, H-4), 5.20 (sept, J=6.2 Hz, 1H, CH), 1.35 (d, J=6.2 Hz, 6H, CH₃) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 162.0, 150.0, 145.0, 120.0, 110.0 (C-B), 72.0 (CH), 22.0 (CH₃) |

| Mass Spec. (ESI+) | m/z 230.07 [M+H]⁺, 252.05 [M+Na]⁺, 212.06 [M-H₂O+H]⁺ |

Note: Predicted data is based on the analysis of structurally similar compounds and general principles of NMR and MS. Actual experimental values may vary.

Synthesis and Experimental Protocols

The synthesis of this compound can be envisioned through a two-step process starting from the commercially available 2,5-dichloropyridine. The proposed synthetic workflow is outlined below.

Figure 1: Proposed synthetic workflow for this compound.

Step 1: Synthesis of 5-Chloro-2-isopropoxypyridine

This procedure is adapted from standard nucleophilic aromatic substitution reactions on chloropyridines.

Experimental Protocol:

-

To a solution of sodium isopropoxide (prepared by adding 1.2 equivalents of sodium metal to anhydrous isopropanol under an inert atmosphere) add 2,5-dichloropyridine (1.0 equivalent).

-

Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 5-Chloro-2-isopropoxypyridine.

Table 3: Expected Reaction Parameters for Step 1

| Parameter | Expected Value |

| Reaction Time | 12-24 hours |

| Yield | 70-90% |

| Purification Method | Flash Column Chromatography |

Step 2: Synthesis of this compound

This procedure is based on halogen-metal exchange followed by borylation, a common method for the synthesis of aryl and heteroaryl boronic acids.

Experimental Protocol:

-

Dissolve 5-Chloro-2-isopropoxypyridine (1.0 equivalent) in anhydrous THF under an inert atmosphere and cool the solution to -78 °C.

-

Slowly add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add triisopropyl borate (1.2 equivalents) dropwise and allow the reaction to slowly warm to room temperature overnight.

-

Quench the reaction by the slow addition of aqueous HCl (1M) and stir for 1 hour.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or precipitation.

Table 4: Expected Reaction Parameters for Step 2

| Parameter | Expected Value |

| Reaction Time | 12-18 hours |

| Yield | 50-70% |

| Purification Method | Recrystallization/Precipitation |

Applications in Suzuki-Miyaura Cross-Coupling

This compound is an ideal coupling partner in Suzuki-Miyaura reactions for the synthesis of complex biaryl and heteroaryl compounds. The general workflow for such a reaction is depicted below.

Figure 2: General workflow for Suzuki-Miyaura coupling.

General Experimental Protocol for Suzuki-Miyaura Coupling

-

In a reaction vessel, combine this compound (1.0-1.5 equivalents), the aryl or heteroaryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents).

-

Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.

-

Heat the reaction mixture under an inert atmosphere to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent.

-

Separate the layers and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization.

Table 5: Representative Suzuki-Miyaura Coupling Reaction Parameters

| Parameter | Typical Conditions |

| Catalyst Loading | 2-5 mol% |

| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃ |

| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF/H₂O |

| Temperature | 80-110 °C |

| Reaction Time | 2-24 hours |

| Expected Yield | 60-95% |

Signaling Pathways and Biological Applications

Currently, there is no specific information available in the public domain regarding the involvement of this compound in any biological signaling pathways or its direct application in drug development. However, substituted pyridines and boronic acids are prevalent motifs in many biologically active compounds. The unique substitution pattern of this molecule makes it a valuable intermediate for the synthesis of novel compounds that could be screened for a variety of biological targets.

Conclusion

This compound represents a promising and versatile building block for synthetic and medicinal chemists. While direct experimental data for this compound is scarce, this guide provides a solid foundation for its synthesis and application based on well-established chemical principles and analogous structures. The detailed protocols and predicted data herein are intended to facilitate its use in the discovery and development of novel chemical entities. Researchers are encouraged to use this guide as a starting point and to optimize conditions for their specific applications.

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 5-Chloro-2-isopropoxypyridine-3-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol and application notes for the Suzuki-Miyaura cross-coupling reaction utilizing 5-Chloro-2-isopropoxypyridine-3-boronic acid. This versatile building block is valuable in medicinal chemistry and materials science for the synthesis of complex biaryl and heteroaryl structures. The following protocols are synthesized from established methodologies for Suzuki-Miyaura couplings involving heteroaryl chlorides and boronic acids.

Introduction

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound (like a boronic acid) and an organohalide or triflate.[1][2] This reaction is widely used in academic and industrial settings, particularly in pharmaceutical development, due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of reactants.[3][4] this compound is a useful reagent for introducing a substituted pyridine moiety into a target molecule, a common scaffold in biologically active compounds.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide or chloride).[2][5]

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, a step that is typically facilitated by a base.[1][2][6]

-

Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.[1][2][5]

Below is a diagram illustrating the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocols

The following are generalized protocols for the Suzuki coupling of this compound with an aryl or heteroaryl halide. Optimization may be required depending on the specific coupling partner.

General Protocol

A typical procedure involves the reaction of the boronic acid with an aryl halide in the presence of a palladium catalyst, a ligand, and a base in a suitable solvent.

Reagents and Materials:

-

This compound

-

Aryl/heteroaryl halide (e.g., bromide, iodide, or chloride)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄)

-

Phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃)

-

Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, THF/water mixture)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a dry reaction vessel, add this compound (1.2-1.5 equivalents), the aryl/heteroaryl halide (1.0 equivalent), the base (2.0-3.0 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the ligand (if required, typically in a 1:2 or 1:4 Pd:ligand ratio).

-

Purge the vessel with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

-

Add the degassed solvent(s) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours).

-

Monitor the reaction progress using TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

The workflow for this experimental setup can be visualized as follows:

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Data Presentation: Summary of Reaction Conditions

The choice of catalyst, ligand, base, and solvent can significantly impact the yield and purity of the desired product. The tables below summarize common conditions used for Suzuki couplings involving heteroaryl compounds.

Table 1: Common Palladium Catalysts and Ligands

| Catalyst | Ligand | Typical Substrates | Notes |

| Pd(OAc)₂ | SPhos, XPhos, RuPhos | Aryl chlorides, bromides, and triflates | Often used for challenging couplings due to the high activity of the resulting catalyst complex.[7] |

| Pd₂(dba)₃ | P(t-Bu)₃, PCy₃ | Aryl chlorides and bromides | A common Pd(0) source that is often paired with bulky, electron-rich phosphine ligands. |

| Pd(PPh₃)₄ | None | Aryl iodides and bromides | A versatile catalyst that does not require an additional ligand. Can be less effective for less reactive aryl chlorides.[8][9] |

| Pd(dppf)Cl₂ | None | Aryl bromides and some chlorides | An air-stable Pd(II) precatalyst that is effective for a range of substrates.[10][11] |

Table 2: Common Bases and Solvents

| Base | Solvent(s) | Typical Temperature (°C) | Notes |

| K₃PO₄ | 1,4-Dioxane/H₂O, Toluene | 80 - 110 | A strong base often used for coupling with aryl chlorides.[8][12] |

| K₂CO₃ | DME, Toluene/H₂O, DMF | 80 - 100 | A milder base, effective for many standard couplings.[10] |

| Cs₂CO₃ | 1,4-Dioxane, Toluene | 80 - 110 | A highly effective but more expensive base, often used for difficult couplings. |

| Na₂CO₃ | ACN/H₂O, Toluene/H₂O | 80 - 100 | A common and cost-effective base.[8] |

Troubleshooting and Considerations

-

Low Yield: If the reaction yield is low, consider increasing the reaction temperature, changing the ligand to a more electron-rich and bulky one (e.g., from PPh₃ to SPhos), or using a stronger base like K₃PO₄ or Cs₂CO₃.

-

Protodeboronation: Boronic acids can be unstable under basic conditions, leading to the formation of the corresponding arene as a byproduct.[13][14] Using a milder base, shorter reaction times, or protecting the boronic acid as a boronate ester may mitigate this issue.

-

Homocoupling: The formation of biaryl byproducts from the coupling of two boronic acid molecules can occur.[5] This can be minimized by ensuring the reaction is thoroughly degassed to remove oxygen.

-

Inert Atmosphere: Maintaining an inert atmosphere is crucial as the active Pd(0) catalyst can be oxidized by atmospheric oxygen, leading to catalyst deactivation.

By following these guidelines and adapting the conditions as needed, researchers can effectively utilize this compound in Suzuki-Miyaura cross-coupling reactions to synthesize a wide array of valuable compounds.

References

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. thieme-connect.com [thieme-connect.com]

- 4. nbinno.com [nbinno.com]

- 5. Yoneda Labs [yonedalabs.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 9. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of 5-Chloro-2-isopropoxypyridine-3-boronic Acid in Biaryl Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biaryl scaffolds are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and advanced materials. The pyridine ring, in particular, is a common feature in many biologically active compounds, influencing their solubility, metabolic stability, and target-binding properties. The Suzuki-Miyaura cross-coupling reaction stands as a premier method for the construction of carbon-carbon bonds, offering a versatile and highly efficient route to biaryl compounds under relatively mild conditions.[1]

5-Chloro-2-isopropoxypyridine-3-boronic acid is a valuable building block for the synthesis of complex biaryl molecules. The presence of the isopropoxy group at the 2-position and the chloro substituent at the 5-position allows for fine-tuning of the electronic and steric properties of the resulting biaryl products. This document provides detailed application notes and protocols for the use of this compound in Suzuki-Miyaura cross-coupling reactions for the synthesis of diverse biaryl compounds.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₈H₁₁BClNO₃ |

| Molecular Weight | 215.44 g/mol [2] |

| Appearance | Solid[2] |

| InChI Key | NMVYPCNDMPTZQR-UHFFFAOYSA-N[2] |

| SMILES String | CC(OC1=NC=C(C=C1B(O)O)Cl)C[2] |

Suzuki-Miyaura Cross-Coupling Reaction: An Overview

The Suzuki-Miyaura reaction facilitates the formation of a carbon-carbon bond between an organoboron compound (in this case, this compound) and an organic halide (typically an aryl or heteroaryl bromide or chloride) in the presence of a palladium catalyst and a base. The catalytic cycle, a cornerstone of modern organic synthesis, is depicted below.[1]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols provide a general framework for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides. Optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, may be necessary to achieve optimal yields for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Aryl Bromides

This protocol outlines a standard set of conditions for the coupling of an aryl bromide with this compound.

Materials:

-

This compound (1.2 equiv)

-

Aryl bromide (1.0 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 equiv)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Nitrogen or Argon gas

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To an oven-dried reaction vessel, add this compound, the aryl bromide, palladium(II) acetate, SPhos, and potassium phosphate.

-

Seal the vessel and evacuate and backfill with an inert gas (nitrogen or argon) three times.

-

Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water) via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion (typically 2-18 hours), cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling with Aryl Chlorides

For less reactive aryl chlorides, microwave irradiation can significantly reduce reaction times and improve yields.

Materials:

-

This compound (1.5 equiv)

-

Aryl chloride (1.0 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4 mol%)

-

Cesium carbonate (Cs₂CO₃) (3.0 equiv)

-

Toluene (anhydrous)

-

Water (degassed)

-

Microwave synthesis vial

-

Nitrogen or Argon gas

Procedure:

-

In a microwave synthesis vial, combine this compound, the aryl chloride, Pd₂(dba)₃, XPhos, and cesium carbonate.

-

Purge the vial with an inert gas.

-

Add anhydrous toluene and degassed water (typically a 10:1 ratio).

-

Seal the vial and place it in the microwave reactor.

-

Heat the reaction mixture to 120-150 °C for 15-60 minutes.

-

After the reaction is complete, cool the vial to room temperature.

-

Work-up and purify the product as described in Protocol 1.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

The following table summarizes representative, albeit illustrative, results for the Suzuki-Miyaura cross-coupling of this compound with a variety of aryl halides. These examples demonstrate the potential scope and efficiency of this building block in biaryl synthesis. Note: This data is representative and based on typical outcomes for similar substrates; actual yields may vary depending on the specific reaction conditions and substrate.

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromotoluene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 88 |

| 2 | 1-Bromo-4-methoxybenzene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 92 |

| 3 | 1-Bromo-3-fluorobenzene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 16 | 85 |

| 4 | 4-Chlorobenzonitrile | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ | Toluene/H₂O | 120 (MW) | 0.5 | 78 |

| 5 | 2-Bromopyridine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 75 |

| 6 | 3-Bromoquinoline | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 16 | 81 |

Experimental Workflow

The general workflow for a typical Suzuki-Miyaura cross-coupling experiment is outlined in the diagram below.

Caption: A typical experimental workflow for biaryl synthesis via Suzuki-Miyaura coupling.

Safety and Handling

While a specific safety data sheet (SDS) for this compound was not found in the search results, general precautions for handling boronic acids and organohalides should be followed. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, it is advisable to consult the supplier's SDS.

Conclusion

This compound is a versatile and valuable reagent for the synthesis of a wide range of biaryl compounds through the Suzuki-Miyaura cross-coupling reaction. The protocols and representative data provided herein offer a solid foundation for researchers in medicinal chemistry and materials science to utilize this building block in the development of novel and complex molecular architectures. As with any chemical synthesis, careful optimization of reaction conditions is key to achieving high yields and purity for specific target molecules.

References

Application Notes and Protocols for Suzuki Coupling with 5-Chloro-2-isopropoxypyridine-3-boronic acid

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds crucial for drug discovery and development.[1][2][3] This document provides detailed application notes and a generalized protocol for the Suzuki coupling of 5-Chloro-2-isopropoxypyridine-3-boronic acid with various aryl and heteroaryl halides.

This compound is a valuable building block in medicinal chemistry, enabling the introduction of a substituted pyridine moiety into target molecules.[4][5][6][7] The electron-deficient nature of the pyridine ring and the presence of a chloro-substituent can present challenges in achieving high-yielding coupling reactions, often necessitating carefully optimized conditions.[3][8][9]

Reaction Principle

The Suzuki-Miyaura coupling reaction involves a catalytic cycle with a palladium complex. The fundamental steps include the oxidative addition of the palladium(0) catalyst to the aryl/heteroaryl halide, followed by transmetalation with the boronic acid (activated by a base), and finally, reductive elimination to yield the desired coupled product and regenerate the palladium(0) catalyst.[3] The choice of catalyst, ligand, base, and solvent system is critical for the success of the reaction, especially with challenging substrates like chloro-heterocycles.[1][10][11]

Data Presentation: Recommended Reaction Conditions

The following table summarizes common starting conditions for the Suzuki coupling of this compound with an aryl or heteroaryl halide. These conditions are based on established protocols for similar chloro-heterocyclic substrates and serve as a robust starting point for optimization.[12][13][14]

| Parameter | Condition 1 (General) | Condition 2 (For less reactive halides) | Notes |

| Aryl/Heteroaryl Halide | 1.0 equiv | 1.0 equiv | Reactivity order: I > Br > OTf >> Cl.[9] |

| Boronic Acid | 1.1 - 1.5 equiv | 1.5 - 2.0 equiv | An excess of the boronic acid is often used to drive the reaction to completion. |

| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%) | Pd₂(dba)₃ (2-5 mol%) | Pd₂(dba)₃ is often used with a ligand. Other common catalysts include Pd(OAc)₂.[10] |

| Ligand | None | XPhos (4-10 mol%) | Bulky, electron-rich phosphine ligands like XPhos or SPhos can improve yields with chloro-substrates.[2][14] |

| Base | K₂CO₃ (2.0 - 3.0 equiv) | K₃PO₄ (2.0 - 3.0 equiv) | K₃PO₄ is a stronger base that can be more effective for challenging couplings.[12][13] Cs₂CO₃ is also a viable option. |

| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O (4:1) or DMF/H₂O (4:1) | A mixture of an organic solvent and water is typical.[11][12] |

| Temperature | 80 - 100 °C | 100 - 120 °C | Higher temperatures may be required for less reactive chlorides. |

| Reaction Time | 4 - 12 h | 12 - 24 h | Reaction progress should be monitored by TLC or LC-MS. |

Experimental Protocol: General Procedure

This protocol provides a detailed methodology for a representative Suzuki coupling reaction.

Materials:

-

This compound

-

Aryl or heteroaryl halide (e.g., bromobenzene as a model)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., Dioxane and water)

-

Reaction vessel (e.g., round-bottom flask or microwave vial)

-

Stirring apparatus

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

-

Solvent Addition: Add dioxane (8 mL) and water (2 mL) to the reaction vessel.

-

Inerting: Seal the vessel and purge with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen.

-

Heating: Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[3]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

-

Purification:

-

Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[15]

-

Visualizations

Suzuki Coupling Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Caption: A typical experimental workflow for the Suzuki coupling reaction.

References

- 1. researchgate.net [researchgate.net]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tcichemicals.com [tcichemicals.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 15. m.youtube.com [m.youtube.com]

Application Notes and Protocols: Solvent Effects in Coupling Reactions of 5-Chloro-2-isopropoxypyridine-3-boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern synthetic chemistry, enabling the formation of carbon-carbon bonds critical for the synthesis of complex molecules, particularly in the pharmaceutical industry. Bipyridine scaffolds, constructed via such methods, are integral to numerous biologically active compounds. 5-Chloro-2-isopropoxypyridine-3-boronic acid is a valuable building block for introducing a substituted pyridine moiety. However, the efficiency and selectivity of its coupling reactions are highly dependent on the reaction conditions, with the choice of solvent playing a pivotal role.[1][2][3] Solvents can influence catalyst activity, reagent stability, and reaction pathways.[2][4] This document provides a detailed guide to understanding and optimizing solvent effects in the coupling reactions of this compound, based on established principles for similar heterocyclic systems.

The Role of Solvents in Suzuki-Miyaura Coupling

The solvent is not merely an inert medium but an active participant in the catalytic cycle of the Suzuki-Miyaura reaction. Its functions include:

-

Catalyst Activation and Stabilization: Solvents can aid in the dissolution and activation of the palladium precatalyst and stabilize the active catalytic species.[2][4]

-

Reagent Solubility and Reactivity: The solubility of the boronic acid, organic halide, and base is crucial for efficient reaction kinetics. The solvent also modulates the reactivity of the boronic acid and the strength of the base.[4]

-

Influence on Reaction Selectivity and Rate: Solvent polarity can significantly impact the reaction rate and, in cases of multi-functionalized substrates, the chemoselectivity of the coupling.[5][6][7][8] For instance, polar solvents may favor different reactive pathways compared to nonpolar solvents.[5][6]

Data Presentation: Solvent Effects on Analogous Coupling Reactions

While specific data for this compound is not extensively published, the following tables summarize the effects of different solvents on the Suzuki-Miyaura coupling of structurally similar chloro-substituted pyridines and other aryl chlorides. This data serves as a strong starting point for reaction optimization.

Table 1: Effect of Solvent on the Yield of Suzuki-Miyaura Coupling of 2,4-dichloropyrimidine with Phenylboronic Acid [9]

| Solvent | Yield (%) |

| 1,4-Dioxane | 71 |

| Isopropanol | 64 |

| Tetrahydrofuran (THF) | 55 |

| Dimethylformamide (DMF) | 32 |

Reaction Conditions: 2,4-dichloropyrimidine (1.0 mmol), phenylboronic acid (1.0 mmol), K₂CO₃ (3.0 mmol), Pd(PPh₃)₄ (5 mol%), solvent (3.5 mL), 100 °C, 24 h.

Table 2: Effect of Solvent on the Yield of Suzuki-Miyaura Coupling of 2-chloropyridine with Pyridine-3-boronic Acid [3]

| Solvent System | Yield (%) |

| 1,4-Dioxane/Water | High Yield (Specific % not detailed) |

Reaction Conditions: 2-chloropyridine (1.0 mmol), pyridine-3-boronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), Cs₂CO₃ (2.0 mmol), 1,4-Dioxane/Water, 100 °C, 18 h.

Table 3: General Solvent Recommendations for Suzuki-Miyaura Couplings

| Solvent Category | Examples | General Applicability |

| Ethers | 1,4-Dioxane, Tetrahydrofuran (THF) | Widely used, good for a range of substrates. Often used with water. |

| Alcohols | Isopropanol, Ethanol | Can be effective, often in aqueous mixtures. |

| Aromatic Hydrocarbons | Toluene | Common, particularly for less polar substrates. |

| Polar Aprotic | Dimethylformamide (DMF), Acetonitrile (MeCN) | Can be effective but may lead to side reactions or catalyst deactivation in some cases.[7][8] |